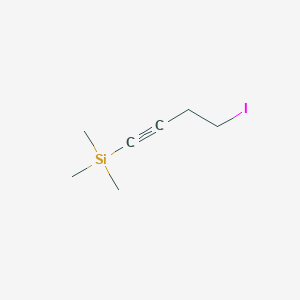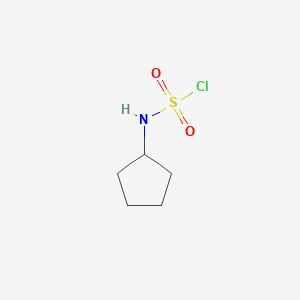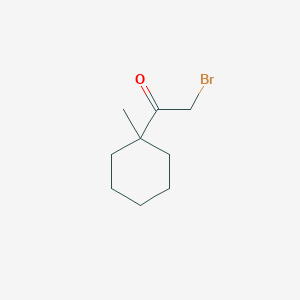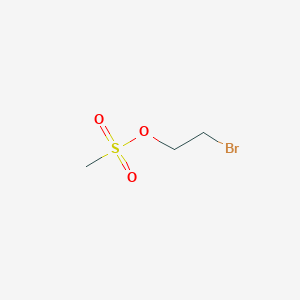
Pentamethylbenzenethiol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Spin-Trapping Techniques
Pentamethylbenzene derivatives, such as Pentamethylnitrosobenzene, have been explored for their utility in spin-trapping techniques. Spin-trapping is a method used in chemistry to stabilize short-lived free radicals, allowing for their detection and study. Pentamethylnitrosobenzene, synthesized from pentamethylbenzene, has shown efficiency as a spin-trapping agent due to its ability to form a stable dimer and trap radicals like the t-butyl radical with a significant trapping rate constant. This application is crucial for studying radical reactions and mechanisms in chemistry and biochemistry (Doba, Ichikawa, & Yoshida, 1977).
Catalytic Processes
Pentamethylbenzene derivatives are also significant in catalytic processes. For instance, pentamethylbenzyl cation, dissolved in a strong proton acid, has been demonstrated to catalyze the hydrogenation of quinones and aromatic radical ions by alkanes. This process is pivotal for the development of new catalytic reactions in organic synthesis, showcasing the utility of pentamethylbenzene derivatives in enhancing reaction efficiencies and opening new pathways for chemical transformations (Brongersma, 1968).
Nitration Reactions and Derivative Synthesis
The nitration of Pentamethylbenzene and its derivatives has been extensively studied to understand the formation of various nitrated products, which are crucial intermediates in organic synthesis. These studies help elucidate the mechanisms behind nitration reactions, providing insights into how different substituents affect the reactivity and orientation of nitration. This knowledge is essential for designing synthetic routes for complex molecules in pharmaceuticals and materials science (Suzuki & Nakamura, 1970).
Environmental Science
While not directly linked to Pentamethylbenzenethiol, research on related compounds has contributed significantly to environmental science, particularly in the study of organic contaminants in groundwater. Techniques developed for extracting and analyzing these contaminants have improved our understanding of their behavior and impact on the environment. This research is vital for developing strategies to mitigate pollution and protect water resources (Dempster, Lollar, & Feenstra, 1997).
Safety and Hazards
The safety data sheet for Pentamethylbenzenethiol indicates that it is a flammable solid . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . More detailed safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer .
Propriétés
IUPAC Name |
2,3,4,5,6-pentamethylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUPAWCZQMMBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylbenzenethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















